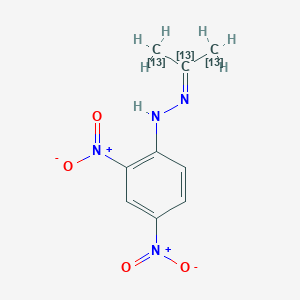
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is a complex organic compound that features a dinitroaniline structure with isotopically labeled carbon atoms. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline typically involves the reaction of 2,4-dinitroaniline with isotopically labeled propionaldehyde-13C3. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label. The process involves:
Starting Materials: 2,4-dinitroaniline and propionaldehyde-13C3.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as ethanol or methanol, is used to dissolve the reactants.
Catalysts: Acid catalysts, such as hydrochloric acid or sulfuric acid, are often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactants: Large quantities of 2,4-dinitroaniline and propionaldehyde-13C3.
Reactor Design: Use of industrial reactors that can maintain an inert atmosphere and control temperature and pressure.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder in acidic medium.
Nucleophiles: Ammonia, amines, thiols.
Condensation Reagents: Aldehydes, ketones, acid catalysts.
Major Products
Reduction: Formation of 2,4-diamino-N-((1,2,3-13C3)propan-2-ylideneamino)aniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Scientific Research Applications
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of isotopically labeled intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s transformation and interaction pathways in various systems.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitroaniline: A structurally similar compound without isotopic labeling.
2,4-dinitrophenylhydrazine: Another dinitro compound used in analytical chemistry.
2,4-dinitro-N-((1,2,3-13C3)ethylideneamino)aniline: A similar isotopically labeled compound with a different alkylidene group.
Uniqueness
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline is unique due to its specific isotopic labeling, which makes it particularly valuable for tracing studies in various scientific fields. The presence of the 13C3 label allows for precise tracking of the compound’s fate in chemical and biological systems, providing insights that are not possible with non-labeled analogs.
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i1+1,2+1,6+1 |
InChI Key |
YGIXYAIGWMAGIB-LQAOFMTQSA-N |
Isomeric SMILES |
[13CH3][13C](=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[13CH3] |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



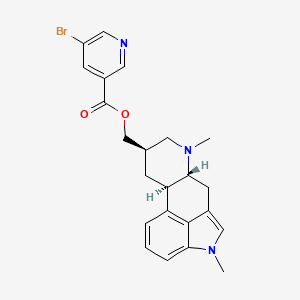

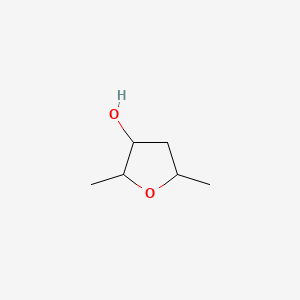
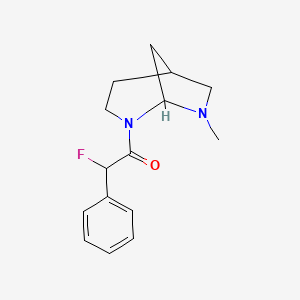
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
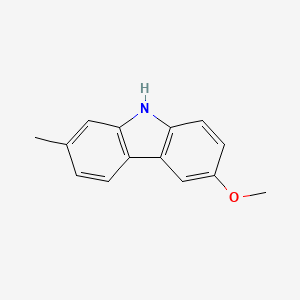

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
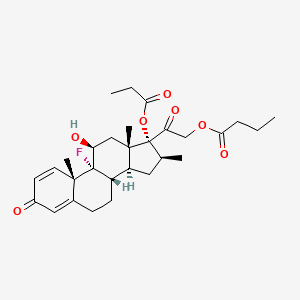



![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
